(S)-fluoxetine is synthesized from various chemical precursors, with numerous methods developed over the years to enhance yield and purity. The compound was originally discovered and developed by Eli Lilly and Company in the late 1970s and has since become one of the most widely prescribed antidepressants globally.
(S)-fluoxetine falls under the category of psychoactive drugs, specifically within the class of antidepressants. Its mechanism of action involves the inhibition of serotonin reuptake in the synaptic cleft, which enhances serotonergic neurotransmission.
The synthesis of (S)-fluoxetine has been achieved through several methodologies. A notable approach involves a multi-step synthesis starting from benzaldehyde. The process typically includes:
In one synthesis route, various reagents such as sodium hydride and dichloromethane are employed to facilitate nucleophilic substitution after tosylation. The reactions are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The molecular formula for (S)-fluoxetine is CHFNO. Its structure features a phenyl ring connected to a propanolamine moiety with a fluorine atom attached to the aromatic ring.
(S)-fluoxetine undergoes various chemical reactions typical for amines and alcohols, including:
The synthesis often involves reducing intermediates such as 3-methylamino-1-phenyl-2-propen-1-one using sodium borohydride in acidic conditions, leading to the formation of (S)-fluoxetine .
(S)-fluoxetine acts primarily by inhibiting the reuptake of serotonin at the synaptic cleft, which increases serotonin availability for receptor binding. This mechanism is crucial for its antidepressant effects.
Relevant analyses include thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) for purity assessment .
(S)-fluoxetine is extensively used in pharmacological research to study its effects on mood disorders and anxiety-related conditions. It serves as a model compound for developing new antidepressants with improved efficacy or reduced side effects.
Additionally, it has applications in analytical chemistry for developing methods like molecularly imprinted polymers that can selectively bind fluoxetine for environmental monitoring or drug analysis .
(S)-Fluoxetine(1+)—the protonated form of the pharmacologically active S-enantiomer—possesses a single stereogenic center at the C3 position of its propylamine chain, conferring absolute (S)-configuration as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement features:
Table 1: Structural Characteristics of (S)-Fluoxetine(1+)
Property | Description | Biological Implication |
---|---|---|
Chiral center | C3 of propylamine chain | Determines stereoselective binding to SERT |
Absolute configuration | S-enantiomer | 1.5-fold higher SERT affinity vs. R-enantiomer [3] |
Ionization (pH 7.4) | Quaternary ammonium (pKa = 9.6) | Enhanced solubility and target engagement [5] |
Molecular formula | C₁₇H₁₈F₃NO⁺ | Fluorine atoms enable ¹⁹F NMR detection [10] |
Resolution of racemic fluoxetine remains critical due to enantioselective metabolism and divergent neuroactivity. Modern techniques include:
Chromatographic Separation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Performance Metrics of Enantiomeric Resolution Techniques
Method | Chiral Selector | Resolution (Rs) | Analysis Time | LOQ |
---|---|---|---|---|
Capillary Electrophoresis | Sulfobutyl ether-β-CD | 2.1 | 5 min | 1 μg/mL [2] |
HPLC | Cellulose carbamate CSP | 1.5 | 15 min | 0.5 μg/mL [4] |
¹⁹F NMR | Vancomycin | N/A (Δδ = 0.24 ppm) | 10 min | 10 μg/mL [9] |
Target Engagement
Metabolic Stereoselectivity
Table 3: Pharmacodynamic and Pharmacokinetic Comparison of Enantiomers
Parameter | (S)-Fluoxetine | (R)-Fluoxetine | Ratio (S/R) |
---|---|---|---|
SERT Ki (nM) | 0.8 | 1.2 | 0.67 [3] |
Norfluoxetine SERT Ki | 2.2 (active) | >10,000 (inactive) | <0.001 [6] |
CYP2D6 CL (L/h/kg) | 0.09 | 0.36 | 0.25 [5] |
*Brain Cₛₛ (μM) | 14.2 (racemate-derived) | 7.3 (racemate-derived) | 1.94 [10] |
*Steady-state concentrations derived from 20 mg/day racemic fluoxetine
Receptor Polypharmacology(S)-Fluoxetine demonstrates moderate affinity for 5-HT₂C receptors (IC₅₀ = 220 nM), potentially augmenting its antidepressant effects via downstream dopamine/norepinephrine modulation. The (R)-enantiomer shows negligible activity at this target [6] [8].
Article includes the following compounds: (S)-Fluoxetine(1+), (R)-Fluoxetine, (S)-Norfluoxetine, (R)-Norfluoxetine
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: